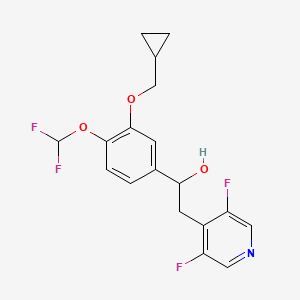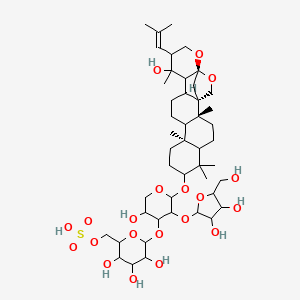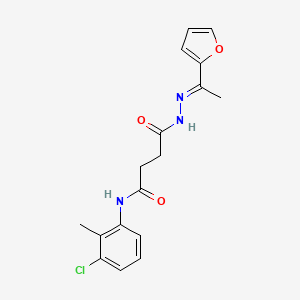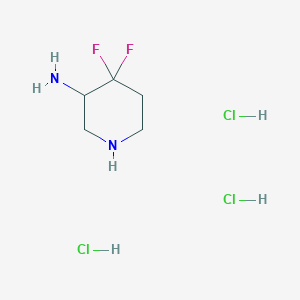![molecular formula C16H15ClO5 B14799113 (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one, also known as 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen or 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen, is a complex organic compound. It belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields such as medicine and agriculture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the furocoumarin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-hydroxy-methylbutoxy side chain: This is achieved through nucleophilic substitution reactions, where the chloro group is introduced using reagents like thionyl chloride or phosphorus pentachloride, followed by the addition of the hydroxy-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as ketones, alcohols, and substituted furocoumarins.
科学的研究の応用
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders like psoriasis and vitiligo.
Industry: Utilized in the development of agricultural chemicals and photodynamic therapy agents.
作用機序
The mechanism of action of (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include various enzymes and receptors involved in cellular processes.
類似化合物との比較
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to its specific chloro-hydroxy-methylbutoxy side chain, which imparts distinct chemical and biological properties. Similar compounds include:
8-Methoxypsoralen: Known for its use in phototherapy.
5-Methoxypsoralen: Studied for its anticancer properties.
4,5’,8-Trimethylpsoralen: Used in the treatment of skin disorders.
These compounds share a common furocoumarin core but differ in their side chains, leading to variations in their biological activities and applications.
特性
分子式 |
C16H15ClO5 |
|---|---|
分子量 |
322.74 g/mol |
IUPAC名 |
9-[(2R)-3-chloro-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3/t11-/m1/s1 |
InChIキー |
VNNTVHKCIBWHDR-LLVKDONJSA-N |
異性体SMILES |
CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl |
正規SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)

![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)


![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)


![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
![2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol](/img/structure/B14799083.png)
![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)
